1,2-Bis(trimethoxysilyl)ethane

Sol-gel kinetics Hybrid material synthesis Hydrolysis rate

1,2-Bis(trimethoxysilyl)ethane (BTMSE, CAS 18406-41-2) is a bridged organosilane precursor featuring two silicon atoms linked by an ethylene (-CH2-CH2-) bridge, each bearing three hydrolyzable methoxy groups. It is a key building block for sol-gel derived organic-inorganic hybrid materials, including bridged polysilsesquioxanes and hybrid silica.

Molecular Formula C8H22O6Si2
Molecular Weight 270.43 g/mol
CAS No. 18406-41-2
Cat. No. B097841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(trimethoxysilyl)ethane
CAS18406-41-2
Synonyms1,2-bis(trimethoxysilyl)ethane
bis(trimethoxysilyl)ethane
BTMSE cpd
Molecular FormulaC8H22O6Si2
Molecular Weight270.43 g/mol
Structural Identifiers
SMILESCO[Si](CC[Si](OC)(OC)OC)(OC)OC
InChIInChI=1S/C8H22O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h7-8H2,1-6H3
InChIKeyJCGDCINCKDQXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(trimethoxysilyl)ethane (BTMSE, CAS 18406-41-2): A Bridged Organosilane for Advanced Hybrid Materials


1,2-Bis(trimethoxysilyl)ethane (BTMSE, CAS 18406-41-2) is a bridged organosilane precursor featuring two silicon atoms linked by an ethylene (-CH2-CH2-) bridge, each bearing three hydrolyzable methoxy groups [1]. It is a key building block for sol-gel derived organic-inorganic hybrid materials, including bridged polysilsesquioxanes and hybrid silica [1]. Upon hydrolysis, the methoxy groups yield silanol (Si-OH) moieties, which undergo condensation to form robust siloxane (Si-O-Si) networks incorporating the organic bridge [1]. This molecular architecture underpins its use in applications demanding tailored network flexibility, controlled microporosity, and enhanced hydrothermal stability compared to conventional silica precursors like tetraethoxysilane (TEOS) [2].

Why 1,2-Bis(trimethoxysilyl)ethane (BTMSE) Cannot Be Substituted with Simpler Silanes Like TEOS or TMOS


Direct substitution of 1,2-bis(trimethoxysilyl)ethane (BTMSE) with simpler, non-bridged silanes such as tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS) is not viable for applications requiring specific network architecture and stability. BTMSE's defining feature is its organic ethylene bridge, which remains intact in the final hybrid material, introducing controlled flexibility and distinct microporosity [1]. In contrast, TEOS and TMOS yield purely inorganic, rigid silica networks. This fundamental structural difference leads to quantifiable divergences in material properties: for instance, BTMSE-derived materials can exhibit superior hydrothermal stability and tailored gas separation characteristics not achievable with conventional silica [2]. The following evidence details these performance gaps, underscoring the need for targeted procurement of BTMSE for specific advanced material applications.

Quantitative Differentiation Guide for 1,2-Bis(trimethoxysilyl)ethane (BTMSE): Evidence for Superior Reactivity, Membrane Selectivity, Corrosion Protection, and Porosity


Evidence 1: Superior Sol-Gel Reactivity in Basic Conditions Compared to TEOS and BTMSH

In basic sol-gel conditions, the hydrolysis rate coefficient of 1,2-bis(trimethoxysilyl)ethane (BTMSE) is nearly one order of magnitude higher than that of tetraethoxysilane (TEOS) and bis(trimethoxysilyl)hexane (BTMSH) [1]. The pairwise reactivity trend in basic media is MTMS < BTMSE, and BTMSE ≫ BTMSH [1].

Sol-gel kinetics Hybrid material synthesis Hydrolysis rate

Evidence 2: Unmatched Water Vapor Selectivity in High-Temperature Humid Gas Separation via BTESE Membranes

Membranes derived from 1,2-bis(triethoxysilyl)ethane (BTESE), the ethoxy analog of BTMSE, exhibit exceptionally high water vapor selectivity and permeance in high-temperature humid gas streams. At 150°C, the membrane achieves a water permeance of 5.5 × 10⁻⁶ mol/(m² s Pa) and a H₂O/H₂ selectivity of 84, with H₂O/N₂ selectivity exceeding 6700 [1]. This performance is directly linked to the stable ethylene-bridged siloxane network that resists hydrolysis [2].

Gas separation membrane Water vapor permeation Hydrothermal stability

Evidence 3: Enhanced Corrosion Protection of AA 2024-T3 Alloy by BTSE-Based Coatings

Bis-1,2-(triethoxysilyl)ethane (BTSE) is a highly effective pre-treatment for corrosion protection of AA 2024-T3 aluminum alloy, a material prone to localized corrosion. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements demonstrate that BTSE coatings provide a robust barrier layer, significantly improving the alloy's corrosion resistance compared to an uncoated control [1].

Corrosion protection Aluminum alloy Silane pre-treatment

Evidence 4: Tunable High Surface Area and Porosity in BTESE-Derived Hybrid Silica for Advanced Sorption Applications

Mesoporous organosilica materials synthesized from 1,2-bis(triethoxysilyl)ethane (BTESE) can achieve exceptionally high surface areas. In a study of amine-functionalized materials, the pure BTESE-derived organosilica exhibited a surface area of 1075 m²/g and a pore volume of 2.08 cm³/g [1]. These properties are tunable by co-condensation with other bridged silanes [1].

Mesoporous materials Hybrid silica Gas sorption

Optimal Application Scenarios for 1,2-Bis(trimethoxysilyl)ethane (BTMSE) Based on Quantitative Evidence


Scenario 1: Fabrication of Hydrothermally Stable Membranes for High-Temperature Steam/Gas Separation

Procurement of BTMSE is indicated for projects focused on developing microporous hybrid silica membranes for steam recovery from industrial flue gases or water removal in membrane reactors. Evidence shows that BTESE-derived membranes maintain stable water vapor selectivity (H₂O/H₂ = 84) at 150°C, a condition under which conventional silica membranes rapidly degrade [1]. The ethylene bridge provides the network flexibility and hydrolytic stability necessary for long-term operation at elevated temperatures [2].

Scenario 2: Synthesis of Ultra-High Surface Area Hybrid Sorbents and Catalyst Supports

For applications requiring high-capacity sorption or catalysis, BTMSE is the preferred precursor. Its hydrolysis and condensation yield mesoporous organosilicas with surface areas exceeding 1000 m²/g and pore volumes over 2.0 cm³/g [1]. These properties are ideal for designing advanced adsorbents for gas storage, environmental remediation, and as supports for metal nanoparticles in heterogeneous catalysis.

Scenario 3: Formulation of Chrome-Free Corrosion Protection Coatings for Aerospace Alloys

BTMSE is a strategic choice for formulating environmentally compliant pre-treatments for corrosion-prone aluminum alloys like AA 2024-T3. The ethoxy analog BTSE has been quantitatively demonstrated to significantly enhance corrosion resistance via electrochemical methods [1]. This offers a viable, high-performance alternative to toxic chromate conversion coatings in aerospace and automotive industries.

Scenario 4: Accelerated Sol-Gel Processing of Hybrid Materials Under Basic Catalysis

When processing speed and energy efficiency are critical, BTMSE offers a distinct advantage over the widely used TEOS. Direct kinetic comparisons confirm that BTMSE hydrolyzes approximately one order of magnitude faster than TEOS in basic conditions [1]. This translates to shorter gelation times and lower thermal budgets during the fabrication of hybrid coatings, monoliths, and particles.

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